methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a methoxyphenyl group, and a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are structurally similar to the compound , have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their therapeutic effects . The interaction of the compound with its targets leads to changes in the biochemical processes of the cell, resulting in the observed therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes .
Result of Action
The therapeutic effects of thiophene derivatives can result from their interactions with various biological targets and their subsequent effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the methoxyphenyl group, and the construction of the cyclopenta[b]thiophene core. Common reagents used in these steps include sodium azide, sulfur, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: The tetrazole ring and methoxyphenyl group are known to exhibit biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound’s properties, such as its stability and reactivity, make it useful in various industrial processes, including the production of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-{[1-(2-hydroxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-(2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability compared to similar compounds with different substituents. Additionally, the combination of the tetrazole ring and the cyclopenta[b]thiophene core provides a unique structural framework that can lead to distinct biological and chemical properties.
Biological Activity
Methyl 2-(2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core substituted with various functional groups, including a tetrazole moiety and a methoxyphenyl group. The presence of these groups is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
Molecular Weight | 382.49 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : Reaction of 2-methoxyphenyl hydrazine with sodium azide.
- Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
- Cyclization : Formation of the cyclopenta[b]thiophene structure via cyclization reactions.
- Final Esterification : Methyl ester formation at the carboxylic acid position.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it has a notable cytotoxic effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
MCF-7 | 34.81 ± 4.5 | Comparable |
HCT-116 | 49.25 ± 1.08 | Less potent |
PC-3 | 221.7 ± 30 | Significantly less potent |
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt and MAPK . Molecular docking studies suggest favorable interactions with target proteins involved in cell cycle regulation.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased apoptosis markers (cleaved PARP and caspase-3) and reduced proliferation rates compared to untreated controls .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes in xenograft models compared to controls, indicating its potential for further development as an anticancer agent .
Properties
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-4-3-7-12(13)24-19(21-22-23-24)29-10-15(25)20-17-16(18(26)28-2)11-6-5-9-14(11)30-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFAPVJSVTDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.